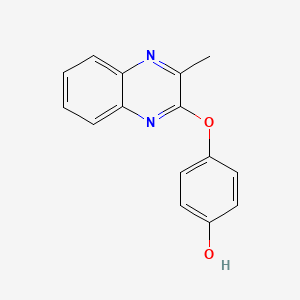

2-(4-Hydroxyphenoxy)-3-methylquinoxaline

Description

Properties

Molecular Formula |

C15H12N2O2 |

|---|---|

Molecular Weight |

252.27 g/mol |

IUPAC Name |

4-(3-methylquinoxalin-2-yl)oxyphenol |

InChI |

InChI=1S/C15H12N2O2/c1-10-15(19-12-8-6-11(18)7-9-12)17-14-5-3-2-4-13(14)16-10/h2-9,18H,1H3 |

InChI Key |

REISQWTVPVASLN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1OC3=CC=C(C=C3)O |

Origin of Product |

United States |

Scientific Research Applications

Herbicidal Applications

The compound has been identified as part of a class of quinoxaline derivatives that exhibit significant herbicidal properties. These compounds are particularly effective in controlling gramineous weeds without causing phytotoxicity to broad-leaf crops. Key findings include:

- Selective Herbicide : The quinoxaline derivatives are effective against various weeds in agricultural settings, including upland cultivation, paddy fields, and orchards. They can be applied post-emergence, making them suitable for selective weed management strategies .

- Composition : Typical formulations contain between 0.5% to 95% of the active ingredient, depending on the specific application and environmental conditions. The effective dosage ranges from 1 to 5000 grams per hectare .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of quinoxaline derivatives, including 2-(4-Hydroxyphenoxy)-3-methylquinoxaline:

- Antibacterial Activity : Research indicates that certain quinoxaline derivatives demonstrate potent antibacterial effects against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species (VRE). The minimum inhibitory concentrations (MIC) for these compounds range from 0.25 to 1 mg/L .

- Biofilm Inhibition : These compounds also show efficacy in preventing biofilm formation, which is crucial for treating chronic infections resistant to conventional antibiotics .

Anticancer Potential

The compound's structure has led researchers to explore its potential as an anticancer agent:

- VEGFR-2 Inhibition : Studies have focused on the design of new derivatives based on 3-methylquinoxaline for inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in tumor angiogenesis. Compounds have been evaluated for their cytotoxic effects against human cancer cell lines such as HepG-2 and MCF-7, with promising results indicating their potential as anticancer agents .

- Mechanistic Studies : Further investigations into specific derivatives have revealed their apoptotic effects through analyses of cell cycle parameters and apoptotic markers like caspase-3 and BAX, suggesting mechanisms by which these compounds exert their anticancer effects .

Structure-Activity Relationship Studies

The development of structure-activity relationship (SAR) studies has been pivotal in understanding how modifications to the quinoxaline structure can enhance its biological activity:

- Molecular Docking Studies : Computational approaches have been employed to predict binding affinities and pharmacokinetic properties of synthesized quinoxaline derivatives, aiding in the identification of lead compounds for further development .

- Synthesis of New Derivatives : Innovative synthetic pathways have been explored to create new analogs with improved efficacy against targeted pathogens or cancer cells, expanding the therapeutic potential of quinoxaline derivatives .

Chemical Reactions Analysis

Condensation Reactions

The hydroxyphenoxy group participates in condensation with aldehydes and amines to form Schiff bases:

Formation of Schiff Bases

-

Reaction with aromatic amines :

Functionalization of the Hydroxyl Group

The phenolic -OH undergoes alkylation and acylation:

O-Methylation

-

Reagents : Methyl iodide (CH₃I), potassium carbonate (K₂CO₃) .

-

Regioselectivity : O-methylation dominates over N-methylation due to steric hindrance at the nitrogen atom .

-

Product : Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate (analogous pathway) .

Acylation

-

Reagents : Acetyl chloride or acetic anhydride.

-

Outcome : Forms acetylated derivatives, enhancing lipophilicity for biological applications .

Acid/Base Stability

The compound’s stability varies under different pH conditions:

Derivatization for Biological Activity

Structural modifications enhance pharmacological properties:

Thiolation

Suzuki Coupling

-

Reagents : Arylboronic acids, palladium catalysts.

-

Application : Introduces aryl groups at the quinoxaline core for targeted drug design .

Key Spectral Data

Characterization of derivatives via spectroscopic methods:

Reaction Mechanisms and Regioselectivity

-

Methylation : Governed by steric effects; the quinoxaline nitrogen is less accessible than the oxygen atom .

-

Schiff Base Formation : Protonated intermediates stabilize imine bonds in acidic ethanol .

-

Acidic Degradation : Protonation of the hydroxyl group triggers dehydration, leading to fused-ring systems .

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Structural Comparison of Tris(6-bromopyridin-2-yl)methanol and Analogues

*Estimated based on bromine’s lipophilicity; †Predicted for methoxy derivatives; ‡Estimated for pyrazolyl systems.

- Electronic Effects: The bromine substituents in Tris(6-bromopyridin-2-yl)methanol confer strong electron-withdrawing character, enhancing Lewis acidity in metal complexes compared to methoxy-substituted analogs (e.g., (6-Methoxypyridin-2-yl)methanol), which are electron-donating .

- Steric Hindrance : The three bulky bromopyridyl groups create significant steric hindrance, limiting coordination modes compared to smaller ligands like tris(pyrazolylmethyl)amine .

Table 3: Metal Coordination Behavior

- Flexibility vs. Rigidity: The larger N—C—C—N angles in Tris(6-bromopyridin-2-yl)methanol allow adaptive coordination, unlike pyrazolyl-based ligands, which enforce rigid geometries .

- Biomedical Potential: Derivatives with sulfonyl or carboxylic acid groups (e.g., gadolinium complexes) exhibit enhanced solubility for biomedical applications, a feature less explored in the tris-bromo analog .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.